![molecular formula C13H13BrN4O B2683598 5-Bromo-2-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyrimidine CAS No. 2415471-81-5](/img/structure/B2683598.png)
5-Bromo-2-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a brominated pyrimidine core linked to an azetidine ring, which is further connected to a methylpyridine moiety. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyrimidine typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki cross-coupling reaction, which is a palladium-catalyzed process that forms carbon-carbon bonds between organoboron compounds and halides . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability . Additionally, the use of alternative catalysts and greener solvents can be explored to make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, organoboron compounds, bases like potassium carbonate, and solvents such as DMF and toluene . The reaction conditions typically involve heating and inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new compound with a carbon-carbon bond formed between the pyrimidine and the coupling partner .
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-Bromo-2-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology and Medicine
In biological and medicinal research, this compound is studied for its potential therapeutic properties. It can be used as a lead compound in drug discovery programs targeting specific enzymes or receptors . Its ability to interact with biological molecules makes it a valuable tool in the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of advanced materials. Its unique properties can be exploited to create new polymers, coatings, and other materials with specific characteristics .
Mécanisme D'action
The mechanism of action of 5-Bromo-2-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine: Another brominated pyrimidine with a different substituent, used in similar applications.
5-Bromopyridine-3-boronic acid: A related compound used in cross-coupling reactions.
2-Bromo-6-methylpyridine: A simpler brominated pyridine used as a precursor in various syntheses.
Uniqueness
What sets 5-Bromo-2-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyrimidine apart is its unique combination of functional groups, which provides a versatile platform for chemical modifications and the development of new compounds. Its structure allows for a wide range of reactions and applications, making it a valuable compound in both research and industry.
Propriétés
IUPAC Name |
5-bromo-2-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4O/c1-9-4-11(2-3-15-9)19-12-7-18(8-12)13-16-5-10(14)6-17-13/h2-6,12H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYCUIUPGDWJKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OC2CN(C2)C3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


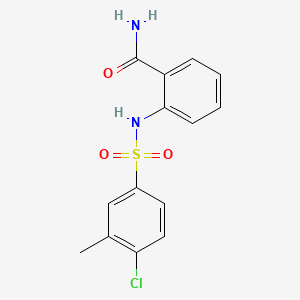
![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2683520.png)
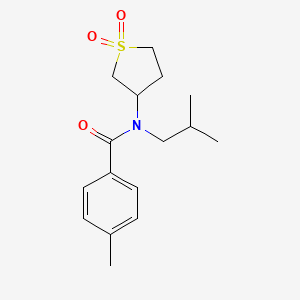
![2-(N'-hydroxycarbamimidoyl)-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B2683524.png)
![2-(7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B2683526.png)
![(2-Amino-2-oxo-1-phenylethyl) (2S)-2-[[(E)-2-phenylethenyl]sulfonylamino]propanoate](/img/structure/B2683528.png)
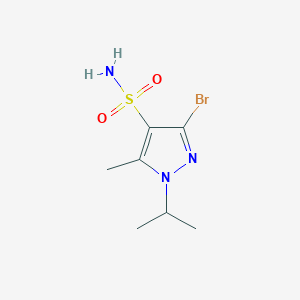
![3-[(5-bromopyrimidin-2-yl)oxy]-N-tert-butylpyrrolidine-1-carboxamide](/img/structure/B2683532.png)
![N-[(5-Methyl-1,3-oxazol-2-yl)methyl]prop-2-enamide](/img/structure/B2683533.png)
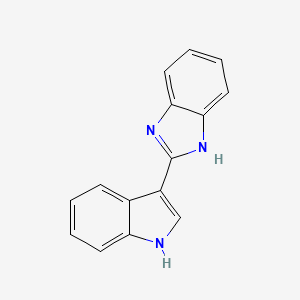
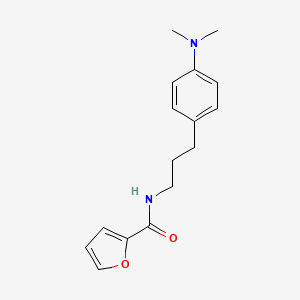
![N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]CYCLOPROPANECARBOXAMIDE](/img/structure/B2683538.png)
